![molecular formula C18H15N3O3 B2706150 N-(4-(1H-苯并[d]咪唑-2-基)苯基)-5,6-二氢-1,4-二氧杂环-2-羧酰胺 CAS No. 864938-66-9](/img/structure/B2706150.png)

N-(4-(1H-苯并[d]咪唑-2-基)苯基)-5,6-二氢-1,4-二氧杂环-2-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

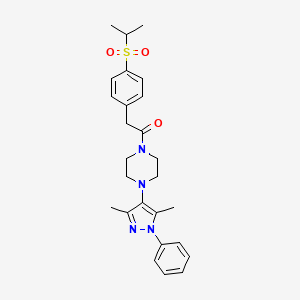

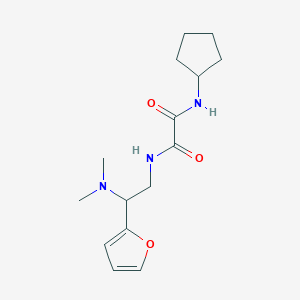

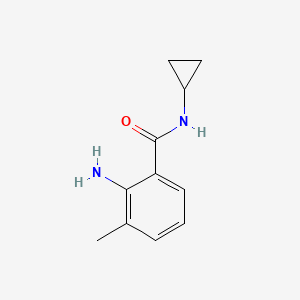

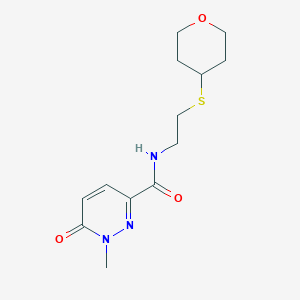

“N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide” is a compound that contains a benzimidazole nucleus. The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes .

Synthesis Analysis

The synthesis of this compound involves several steps. The benzimidazole nucleus is synthesized starting with benzene derivatives with nitrogen-containing functionality ortho to each other . The reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), gives 2-aryl benzimidazoles . The compound N-(4-(1H-benzo[d]imidazol-2-yl) phenyl)-2-chloroacetamide was obtained as the product of nucleophilic attack of compound 1 on chloroacetyl chloride in the presence of triethylamine and DMF .Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzimidazole nucleus linked to a phenyl group and a carboxamide group. The benzimidazole nucleus contains a five-membered ring with two nitrogen atoms, one of which bears a hydrogen atom . The phenyl group is a six-membered carbon ring, and the carboxamide group contains a carbonyl (C=O) and an amide (NH2) group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of o-phenylenediamines with carboxylic acids to form 2-aryl benzimidazoles, and the nucleophilic attack of compound 1 on chloroacetyl chloride to form N-(4-(1H-benzo[d]imidazol-2-yl) phenyl)-2-chloroacetamide .科学研究应用

合成和生物活性

抗病毒应用:Hamdouchi 等人(1999 年)的一项研究讨论了 2-氨基-3-取代-6-[(E)-1-苯基-2-(N-甲基氨基羰基)乙烯基]咪唑并[1,2-a]吡啶的合成和抗病毒活性,它们在结构上与 Enviroxime 及其类似的苯并咪唑相关,突出了它们作为抗鼻病毒剂的潜力 Hamdouchi 等人,1999 年。

抗菌和降压作用:Carini 等人(1991 年)的研究提出了一系列 N-(联苯甲基)咪唑的发现,它们在口服后表现出有效的降压作用,不同于以前仅在静脉内有效的系列 Carini 等人,1991 年。

抗氧化性能:Shaabani 等人(2014 年)通过环境友好的单锅顺序四组分缩合反应合成了一类新的稠合三环苯并[4,5]咪唑并[1,2-a]-嘧啶-3-羧酰胺衍生物,表明了开发抗氧化剂的新途径 Shaabani 等人,2014 年。

抗癌活性:N-(4-(1H-苯并[d]咪唑-2-基)苯基)-5,6-二氢-1,4-二噁英-2-羧酰胺的衍生物已被合成,具有潜在的抗肿瘤作用。合成过程涉及多个步骤,从市售原料开始,突出了其在开发新的抗癌疗法中的重要性 H. Bin,2015 年。

材料科学中的应用

- 聚合物科学:Bouck 和 Rasmussen(1993 年)报道了源自 1-甲基-4,5-咪唑二甲酸的聚酰胺,表现出良好的热稳定性和在多种溶剂中的溶解性。这项研究强调了此类化合物在开发具有特定所需性能的新材料中的潜力 Bouck 和 Rasmussen,1993 年。

未来方向

The future directions for research on this compound could include further exploration of its pharmacological activities, investigation of its mechanism of action, and development of methods for its large-scale synthesis. Given the wide range of biological activities associated with benzimidazole derivatives, this compound could potentially be developed into a therapeutic agent for various diseases .

属性

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3/c22-18(16-11-23-9-10-24-16)19-13-7-5-12(6-8-13)17-20-14-3-1-2-4-15(14)21-17/h1-8,11H,9-10H2,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPTXCJDNMAPPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 1-azaspiro[4.4]nonane-3-carboxylate;hydrochloride](/img/structure/B2706067.png)

![N-(3,4-dimethylphenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2706068.png)

![Methyl 5-(hydroxymethyl)bicyclo[3.2.1]octane-1-carboxylate](/img/structure/B2706072.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-(tert-butyl)phenyl)acetamide](/img/structure/B2706074.png)

amino}-2-methylpropanoic acid](/img/structure/B2706075.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2706076.png)

![2-[1-(4-methylpiperazino)ethyl]-4(3H)-quinazolinone](/img/structure/B2706087.png)

![(Z)-ethyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2706089.png)